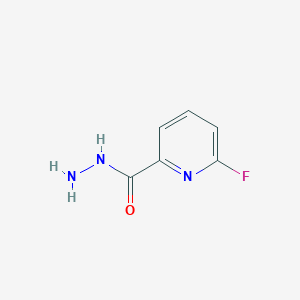

6-Fluoropyridine-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGWPLNTDADAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323334 | |

| Record name | 6-fluoro-2-pyridinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-41-7 | |

| Record name | NSC403605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-2-pyridinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Chemical Profiling and Synthetic Utility of 6-Fluoropyridine-2-carbohydrazide

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyridine scaffolds serve as privileged structures. 6-Fluoropyridine-2-carbohydrazide (CAS: 701-41-7) is a highly versatile, bis-nucleophilic building block. The strategic placement of a fluorine atom at the C6 position, coupled with a reactive carbohydrazide moiety at the C2 position, endows this molecule with unique physicochemical properties. It is extensively utilized in the synthesis of bioisosteric heterocycles—such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and imidazopyridines—which are critical in the development of kinase inhibitors and melanin-concentrating hormone receptor antagonists[1].

This technical guide provides an in-depth analysis of the compound's chemical properties, mechanistic reactivity, and field-proven synthetic methodologies, designed specifically for drug development professionals.

Physicochemical Profiling

The physical and chemical properties of 6-fluoropyridine-2-carbohydrazide dictate its behavior in both synthetic workflows and biological systems. The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the pyridine nitrogen, altering its hydrogen-bonding capacity and increasing the overall lipophilicity of the scaffold compared to its non-fluorinated analog[2].

Table 1: Quantitative Chemical Properties

| Property | Value | Causality / Significance |

| CAS Registry Number | 701-41-7 | Unique identifier for the free base[2]. |

| Molecular Formula | C₆H₆FN₃O | Dictates exact mass for high-resolution MS validation. |

| Molecular Weight | 155.13 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a fragment[2]. |

| Density | ~1.356 g/cm³ | Indicates dense molecular packing due to strong intermolecular hydrogen bonding[2]. |

| Refractive Index | ~1.557 | Useful for qualitative purity assessments of solutions[2]. |

| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups serve as critical interaction points for target binding. |

| Hydrogen Bond Acceptors | 4 | Includes the carbonyl oxygen, pyridine nitrogen, terminal amine, and fluorine. |

Synthetic Methodologies: A Self-Validating Workflow

The synthesis of 6-fluoropyridine-2-carbohydrazide is typically achieved via a two-step sequence starting from the commercially available 6-fluoropyridine-2-carboxylic acid. As an Application Scientist, I emphasize designing protocols that are "self-validating"—where the physical state of the reaction provides real-time feedback on its progress.

Step 1: Esterification

Direct reaction of carboxylic acids with hydrazine is thermodynamically unfavorable and prone to side reactions. Therefore, the acid is first activated and converted into an ester (e.g., methyl 6-fluoropyridine-2-carboxylate)[3][4]. Using thionyl chloride (SOCl₂) in methanol achieves near-quantitative conversion while maintaining the integrity of the C-F bond.

Step 2: Hydrazinolysis

The ester is subjected to nucleophilic acyl substitution using hydrazine hydrate. Causality Check: Why use a large excess of hydrazine (typically 3 to 5 equivalents)? Hydrazine is a bis-nucleophile. If a 1:1 stoichiometric ratio is used, the newly formed carbohydrazide can react with a second molecule of the ester, yielding an unwanted symmetrical diacylhydrazine (dimer). Excess hydrazine kinetically outcompetes the product, ensuring exclusive formation of the mono-carbohydrazide[5].

Figure 1: Two-step synthetic workflow from carboxylic acid to validated carbohydrazide.

Step-by-Step Experimental Protocol

Phase A: Preparation of Methyl 6-fluoropyridine-2-carboxylate

-

Initiation: Suspend 6-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Activation: Dropwise add thionyl chloride (1.5 eq). Observation: The suspension will gradually clear into a homogeneous solution as the acid chloride intermediate forms and reacts with methanol.

-

Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

-

Workup: Concentrate the mixture in vacuo. Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane. Dry over anhydrous Na₂SO₄ and evaporate to yield the ester.

Phase B: Hydrazinolysis to 6-Fluoropyridine-2-carbohydrazide

-

Reaction: Dissolve the methyl ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80% aqueous, 4.0 eq).

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours[5].

-

Self-Validating Precipitation: Remove the heat and allow the reaction to cool slowly to 0 °C. Observation: Because the carbohydrazide is significantly more polar and possesses a highly structured hydrogen-bonding network compared to the ester, it will spontaneously precipitate as a crystalline solid from the ethanol matrix.

-

Isolation: Filter the solid, wash with ice-cold ethanol to remove residual hydrazine, and dry under high vacuum.

-

Analytical Validation:

-

IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of the amide I band (~1660 cm⁻¹) and broad N-H stretches (3100–3400 cm⁻¹).

-

¹H NMR (DMSO-d₆): Confirm the presence of two distinct signals for the hydrazide: a broad singlet at ~9.5 ppm (-NH) and a broad singlet at ~4.5 ppm (-NH₂)[5].

-

Mechanistic Insights & Downstream Reactivity

The true value of 6-fluoropyridine-2-carbohydrazide lies in its orthogonal reactivity profile. It possesses two distinct reactive poles:

-

The C6-Fluorine (Electrophilic Pole): Fluorine is a highly electronegative atom but a relatively poor leaving group in standard aliphatic chemistry. However, in an electron-deficient pyridine ring, the C6 position becomes highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . Once the downstream heterocyclic core is constructed, this fluorine can be displaced by amines, alkoxides, or thiols to introduce further structural diversity.

-

The Carbohydrazide (Nucleophilic Pole): The terminal nitrogen of the hydrazide exhibits the "alpha effect"—enhanced nucleophilicity due to the repulsion between the unshared electron pairs on adjacent nitrogen atoms. This makes it an aggressive nucleophile toward aldehydes, ketones, and orthoesters.

Cyclization Pathways

By reacting the carbohydrazide with different electrophilic reagents, chemists can access a wide array of bioisosteric five-membered rings[6].

Figure 2: Divergent cyclization pathways leveraging the bis-nucleophilic carbohydrazide moiety.

-

1,3,4-Oxadiazoles: Reaction with carbon disulfide (CS₂) under basic conditions, followed by acidification, yields oxadiazole-thiones, which are excellent amide bioisosteres[6].

-

1,2,4-Triazoles: Condensation with triethyl orthoformate or amidines at elevated temperatures drives the formation of triazole rings, frequently used to improve the metabolic stability of drug candidates[7].

-

Imidazopyridines: The compound is a critical precursor in the synthesis of complex imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which are heavily screened for cytotoxic and anti-cancer activities[5].

Conclusion

6-Fluoropyridine-2-carbohydrazide is not merely a structural intermediate; it is a meticulously designed synthetic tool. By understanding the causality behind its esterification-hydrazinolysis synthesis—specifically the use of excess hydrazine to prevent dimerization and leveraging differential solubility for self-validating purification—researchers can reliably produce this compound at scale. Its dual reactivity (SₙAr at the fluorine and cyclization at the hydrazide) makes it an indispensable asset in modern drug discovery campaigns targeting complex heterocyclic architectures.

References

-

ChemIndex - 701-41-7 | 6-fluoropyridine-2-carbohydrazide Chemical Properties and Data. Available at: [Link]

- Google Patents (EP1748048A1) - Imidazopyridine compound and its use as a melanin concentrating hormone receptor antagonist.

-

National Center for Biotechnology Information (PMC) - Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Available at:[Link]

-

Taylor & Francis - Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis. Available at:[Link]

Sources

- 1. EP1748048A1 - Imidazopyridine compound - Google Patents [patents.google.com]

- 2. 701-41-7 | 6-fluoropyridine-2-carbohydrazide [chemindex.com]

- 3. 3-Amino-6-fluoropicolinic acid | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis: The Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine Derivatives / Phosphorus, Sulfur, and Silicon and the Related Elements, 2006 [sci-hub.jp]

- 7. tandfonline.com [tandfonline.com]

Whitepaper: Strategic Applications of 6-Fluoropyridine-2-carbohydrazide (CAS 701-41-7) in Rational Drug Design

Executive Summary

In contemporary medicinal chemistry, the architectural precision of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. 6-Fluoropyridine-2-carbohydrazide (CAS 701-41-7) has emerged as a privileged scaffold in the rational design of kinase and metabolic enzyme inhibitors[1]. By combining the metabolic stability imparted by fluorine substitution with the versatile reactivity of a carbohydrazide linker, this compound serves as a critical precursor for synthesizing bioactive heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, mechanistic understanding of this compound's physicochemical profile, validated synthetic methodologies, and strategic utility in targeted drug discovery.

Physicochemical Profiling & Structural Rationale

To effectively utilize 6-Fluoropyridine-2-carbohydrazide, researchers must first understand how its structural features translate into physicochemical advantages. The data below synthesizes the core metrics required for computational modeling and synthetic planning[2][3].

Quantitative Data Summary

| Property | Value | Implication for Drug Design |

| Chemical Name | 6-Fluoropyridine-2-carbohydrazide | Standard IUPAC nomenclature for patent filing. |

| CAS Registry Number | 701-41-7 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C6H6FN3O | High atom economy for fragment-based drug discovery (FBDD). |

| Molecular Weight | 155.13 g/mol | Low molecular weight ensures final drug candidates remain within Lipinski's Rule of 5. |

| Density | 1.356 g/cm³ | Relevant for scale-up reactor volumetric calculations. |

| Refractive Index | 1.557 | Utilized for optical purity and concentration assessments. |

The "Fluorine Effect" and Causality in Scaffold Selection

The placement of the fluorine atom at the 6-position of the pyridine ring is not arbitrary; it is a calculated pharmacokinetic intervention.

-

Basicity Modulation: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent pyridine nitrogen. Causality: Reducing basicity is a field-proven strategy to minimize phospholipidosis and off-target hERG channel blockade, thereby widening the therapeutic window of the final drug.

-

Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidation. By blocking the 6-position, the scaffold prevents rapid metabolic clearance, enhancing the in vivo half-life of the resulting therapeutic.

Validated Synthetic Methodologies

The synthesis of 6-Fluoropyridine-2-carbohydrazide must be robust, scalable, and self-validating. Below is a field-proven, step-by-step protocol for generating this scaffold from 6-fluoro-2-picolinic acid.

Protocol 1: Synthesis of 6-Fluoropyridine-2-carbohydrazide

Step 1: Esterification of the Carboxylic Acid

-

Charge a round-bottom flask with 6-fluoro-2-picolinic acid (1.0 eq) and anhydrous methanol (10 volumes).

-

Add catalytic concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the mixture at 65 °C for 12 hours.

-

Self-Validating Control: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the baseline acid spot and the emergence of a high-Rf ester spot confirms complete conversion. Quench with saturated NaHCO3 to neutralize the acid, extract with dichloromethane, and concentrate to yield methyl 6-fluoropicolinate.

Step 2: Hydrazinolysis

-

Dissolve methyl 6-fluoropicolinate (1.0 eq) in absolute ethanol (5 volumes).

-

Add hydrazine hydrate (80% aqueous, 3.0 eq) dropwise at room temperature.

-

Heat the reaction to 80 °C for 4 hours.

-

Causality & Logic: Hydrazine hydrate is utilized in a strict 3-to-1 molar excess. This stoichiometric surplus is critical to drive the equilibrium toward the mono-acyl hydrazine and suppress the formation of the thermodynamically stable, but undesired, symmetric diacylhydrazine byproduct. Ethanol is selected because its polarity stabilizes the transition state of the nucleophilic acyl substitution while allowing the product to precipitate upon cooling.

-

Isolation: Cool to 0 °C. Filter the resulting white crystalline precipitate and wash with cold ethanol.

-

Analytical Validation: Confirm identity via LC-MS. The mass spectrum must show a dominant [M+H]+ peak at m/z 156.1.

Workflow for the synthesis of 6-Fluoropyridine-2-carbohydrazide.

Application in Targeted Therapeutics

6-Fluoropyridine-2-carbohydrazide is predominantly utilized as a precursor to synthesize five-membered heterocyclic bioisosteres (oxadiazoles and triazoles). These motifs are critical in developing inhibitors for metabolic enzymes (e.g., dehydrogenases) and receptor tyrosine kinases (RTKs)[1][4].

Protocol 2: Cyclodehydration to Kinase Hinge-Binding Oxadiazoles

To demonstrate the application of CAS 701-41-7, the following workflow details its conversion into a 1,3,4-oxadiazole derivative—a structural motif that frequently acts as an amide bioisostere to engage the ATP-binding pocket of kinases.

-

Amide Coupling: React 6-Fluoropyridine-2-carbohydrazide (1.0 eq) with a target aryl carboxylic acid (1.0 eq) in DMF, utilizing EDC·HCl (1.2 eq) and HOBt (1.2 eq) as coupling reagents. Stir at room temperature for 8 hours to form the diacylhydrazine intermediate.

-

Cyclodehydration: Treat the intermediate with Burgess reagent (1.5 eq) in THF, or alternatively, reflux in POCl3 (5 volumes) for 4 hours.

-

Causality & Logic: The dehydrating agent forces the intramolecular cyclization of the diacylhydrazine. The resulting 1,3,4-oxadiazole ring rigidly locks the geometry of the molecule, presenting the pyridine nitrogen and the oxadiazole oxygen at precise vectors to form bidentate hydrogen bonds with the backbone amides in the kinase hinge region.

-

Self-Validating Control: Monitor the cyclization via LC-MS. The intermediate diacylhydrazine will exhibit an [M+H]+ peak, whereas the successful cyclization is definitively proven by a mass shift of -18 Da ([M+H-18]+), corresponding to the loss of a water molecule.

Pharmacophoric utility of CAS 701-41-7 in targeted kinase inhibitor design.

Conclusion

6-Fluoropyridine-2-carbohydrazide (CAS 701-41-7) is much more than a simple reagent; it is a highly engineered pharmacophore building block. By leveraging the inductive effects of its fluorine atom and the synthetic versatility of its hydrazide tail, medicinal chemists can construct rigid, metabolically stable, and highly specific inhibitors for complex biological targets. Adhering to the self-validating synthetic protocols outlined in this guide ensures high-fidelity translation from in silico design to in vitro efficacy.

References

-

ChemIndex. 701-41-7 | 6-fluoropyridine-2-carbohydrazide - ChemIndex (Physicochemical Properties). Retrieved from [Link][2]

-

U.S. Environmental Protection Agency (EPA). 6-fluoro-2-pyridinecarbohydrazide Synonyms: DTXSID70323334. Retrieved from[Link][3]

Sources

Synthesis and Process Optimization of 6-Fluoropyridine-2-carbohydrazide: A Technical Whitepaper

Executive Summary

6-Fluoropyridine-2-carbohydrazide (CAS: 701-41-7) is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., IRAK4 inhibitors) and novel carboxamides [1, 2]. The presence of the fluorine atom at the C6 position drastically alters the electronic landscape of the pyridine ring, enhancing metabolic stability and modulating the pKa of adjacent functional groups. This whitepaper details a robust, scalable, and high-yielding two-step synthetic route starting from 6-fluoropyridine-2-carboxylic acid, emphasizing mechanistic rationale, causality in reagent selection, and self-validating analytical checkpoints.

Retrosynthetic Strategy and Mechanistic Rationale

Direct amidation of 6-fluoropyridine-2-carboxylic acid with hydrazine is thermodynamically unfavorable. The intrinsic basicity of hydrazine leads to the immediate formation of a stable hydrazinium carboxylate salt. Dehydrating this salt requires harsh thermal conditions (>150 °C) or expensive coupling reagents (e.g., HATU, EDC), which scale poorly and often yield symmetric diacylhydrazine byproducts.

To circumvent this, a two-step sequence is employed:

-

Activation via Esterification: The carboxylic acid is converted to its methyl ester. This transforms the poor hydroxyl leaving group into a superior methoxide leaving group, activating the carbonyl carbon for nucleophilic attack.

-

Hydrazinolysis: The ester is reacted with hydrazine hydrate. Hydrazine is a potent nucleophile due to the "alpha-effect"—the repulsion between adjacent lone pairs on the nitrogen atoms raises the HOMO energy, making it substantially more reactive than water or alcohols. This ensures rapid nucleophilic acyl substitution without significant competitive hydrolysis of the ester [3].

Fig 1: Two-step synthetic workflow for 6-fluoropyridine-2-carbohydrazide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the two-step synthesis.

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |

| Starting Material | 6-Fluoropyridine-2-carboxylic acid | Methyl 6-fluoropyridine-2-carboxylate |

| Reagents | MeOH, SOCl₂ (1.2 eq) | NH₂NH₂·H₂O (3.0 eq) |

| Solvent | Methanol (Anhydrous) | Ethanol |

| Temperature | 65 °C (Reflux) | 80 °C (Reflux) |

| Reaction Time | 8 - 12 hours | 4 - 6 hours |

| Typical Yield | 85 - 95% | 75 - 85% |

| Purification Mode | Liquid-liquid extraction | Crystallization / Filtration |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Methyl 6-fluoropyridine-2-carboxylate

Objective: Convert the stable carboxylic acid into a reactive electrophile. Causality & Design: Thionyl chloride (SOCl₂) is chosen over sulfuric acid to generate HCl and SO₂ in situ. This drives the equilibrium forward irreversibly and maintains strictly anhydrous conditions, maximizing the ester yield.

-

Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoropyridine-2-carboxylic acid (10.0 g, 70.9 mmol) and anhydrous methanol (150 mL).

-

Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (6.2 mL, 85.0 mmol, 1.2 eq) over 30 minutes. Self-Validation: The suspension will gradually clear into a homogeneous solution as the acid is converted to the more soluble ester.

-

Reflux: Remove the ice bath and heat the reaction to 65 °C (reflux) for 8 hours.

-

Monitoring: Analyze the reaction via TLC (Silica gel, Hexane:EtOAc 7:3). Self-Validation: The starting acid (baseline Rf ~0.1) should completely disappear, replaced by a non-polar UV-active spot (Rf ~0.6).

-

Work-up: Concentrate the mixture under reduced pressure to remove excess methanol and HCl. Dissolve the resulting residue in ethyl acetate (200 mL) and wash cautiously with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases.

-

Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the intermediate ester as a pale yellow oil or low-melting solid.

Protocol 2: Synthesis of 6-Fluoropyridine-2-carbohydrazide

Objective: Execute a highly selective nucleophilic acyl substitution. Causality & Design: A 3.0 molar equivalent excess of hydrazine hydrate is critical. Using exactly 1.0 equivalent drastically increases the probability of the newly formed hydrazide acting as a nucleophile against unreacted ester, yielding an unwanted diacylhydrazine dimer. Ethanol is selected as the solvent because the starting ester is highly soluble, but the highly polar hydrazide product is poorly soluble at low temperatures, enabling purification by simple precipitation [2].

-

Preparation: Dissolve methyl 6-fluoropyridine-2-carboxylate (10.0 g, 64.5 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

-

Addition: At room temperature, add hydrazine hydrate (85% aqueous solution, 9.4 mL, 193.5 mmol, 3.0 eq) dropwise.

-

Reflux: Heat the mixture to 80 °C for 4 to 6 hours.

-

Monitoring: Confirm completion via LC-MS or TLC (DCM:MeOH 9:1). Self-Validation: The ester spot will vanish, replaced by a highly polar product spot (Rf ~0.2) that stains positively with ninhydrin (indicating the presence of a primary amine).

-

Crystallization: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Self-Validation: A dense white/off-white precipitate of the target hydrazide will form.

-

Isolation & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (20 mL) followed by cold distilled water (30 mL). Causality: The water wash is imperative to solubilize and remove any trapped, unreacted hydrazine and trace hydrazinium salts, ensuring high purity and safety.

-

Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford 6-fluoropyridine-2-carbohydrazide.

Fig 2: Nucleophilic acyl substitution mechanism via tetrahedral intermediate.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be verified:

-

LC-MS (ESI+): Expected mass [M+H]+ = 156.1 m/z.

-

1H NMR (400 MHz, DMSO-d6): Look for the characteristic D₂O-exchangeable signals of the hydrazide group: a broad singlet around δ 10.0 ppm (NH) and a broad singlet around δ 4.6 ppm (NH₂). The aromatic region will display the characteristic splitting pattern of the 2,6-disubstituted pyridine ring (a multiplet for the C4 proton, and doublets/multiplets for C3 and C5 protons depending on F-coupling).

-

19F NMR: A distinct singlet (with ortho/meta coupling) around -68 ppm, confirming the integrity of the fluorinated ring[3].

References

- Title: WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments Source: Google Patents URL

- Title: WO2001046199A1 - Methods and compounds for inhibiting mrp1 Source: Google Patents URL

-

Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

6-Fluoropyridine-2-carbohydrazide: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the design of highly specific, metabolically stable pharmacophores relies heavily on precisely engineered small-molecule building blocks. 6-Fluoropyridine-2-carbohydrazide is a privileged, bifunctional heteroaromatic scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates[1]. By combining the electron-withdrawing properties of a fluorinated pyridine ring with the bidentate nucleophilicity of a carbohydrazide moiety, this compound serves as a critical precursor for generating 5-membered heterocyclic bioisosteres, such as 1,2,4-triazoles and 1,3,4-oxadiazoles[2]. This technical guide details the physicochemical rationale, synthetic methodologies, and downstream applications of this essential scaffold.

Physicochemical & Structural Profiling

To effectively utilize 6-fluoropyridine-2-carbohydrazide in synthetic workflows, researchers must understand its baseline quantitative properties.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 6-Fluoropyridine-2-carbohydrazide |

| CAS Registry Number | 701-41-7 (Free base)[1], 2031260-85-0 (HCl salt)[3] |

| Molecular Formula | C₆H₆FN₃O[1] |

| Molecular Weight | 155.13 g/mol [1] |

| Density | ~1.356 g/cm³[1] |

| Expected [M+H]⁺ (LC-MS) | 156.1 m/z[2] |

Structural & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that the utility of this molecule is not coincidental; it is dictated by two highly synergistic structural features:

-

The C6-Fluorine Atom (Metabolic & Electronic Modulation): Fluorine substitution on the pyridine ring exerts a strong electron-withdrawing inductive (-I) effect. This significantly decreases the electron density on the pyridine nitrogen, thereby lowering its pKa[4]. In medicinal chemistry, reducing the basicity of pyridine rings is a validated strategy to improve metabolic stability, enhance lipophilicity, and mitigate off-target liabilities (such as hERG channel inhibition). Furthermore, the fluorine atom provides a vector for non-covalent interactions (e.g., multipolar interactions) within target binding pockets.

-

The C2-Carbohydrazide Moiety (Bidentate Nucleophilicity): The −C(=O)NHNH2 group is primed for heterocyclization. The terminal primary amine is highly nucleophilic and readily attacks electrophilic centers (such as acyl chlorides, amidines, or isothiocyanates). Following the initial condensation, the internal secondary nitrogen participates in cyclodehydration to form stable, rigid 5-membered heteroaromatics[2].

Synthetic Workflows & Experimental Protocols

The de novo synthesis of 6-fluoropyridine-2-carbohydrazide from 6-fluoropyridine-2-carboxylic acid requires a two-step sequence. Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable due to stable salt formation; therefore, an intermediate esterification step is mandatory[5].

Phase 1: Esterification to Methyl 6-fluoropyridine-2-carboxylate

Causality: Converting the carboxylic acid to a methyl ester activates the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution by hydrazine in the subsequent step[5].

Step-by-Step Protocol:

-

Preparation: Suspend 6-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add thionyl chloride ( SOCl2 , 1.5 eq) dropwise.

-

Mechanistic Insight: SOCl2 reacts with methanol to generate HCl in situ, which acts as an acidic catalyst, while simultaneously forming a highly reactive acyl chloride intermediate that rapidly converts to the methyl ester[5].

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2 to 4 hours.

-

Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The highly polar baseline spot (acid) should completely convert to a higher-Rf spot (ester).

-

Workup: Concentrate the mixture under reduced pressure to remove excess methanol and HCl. Neutralize the residue with saturated aqueous NaHCO3 , extract with dichloromethane (DCM, 3x), dry the combined organic layers over anhydrous Na2SO4 , and concentrate to yield the intermediate ester.

Phase 2: Hydrazinolysis to 6-Fluoropyridine-2-carbohydrazide

Causality: Hydrazine hydrate is a potent alpha-effect nucleophile that readily displaces the methoxy leaving group. Ethanol is selected as the solvent because its boiling point (78 °C) provides an optimal thermal environment to drive the reaction to completion without causing thermal degradation of the fluorinated heterocycle[6].

Step-by-Step Protocol:

-

Preparation: Dissolve the intermediate methyl 6-fluoropyridine-2-carboxylate (1.0 eq) in absolute ethanol (0.3 M).

-

Nucleophilic Addition: Add hydrazine hydrate (85% or 98% w/w, 3.0 eq) at room temperature.

-

Safety Critical: Hydrazine is highly toxic and a known carcinogen; this step must be performed in a certified fume hood with appropriate PPE.

-

-

Reaction: Heat the reaction mixture to reflux (80 °C) and stir for 6 hours[6].

-

Isolation: Cool the reaction to room temperature, then further cool to 0 °C. The target compound, 6-fluoropyridine-2-carbohydrazide, will typically precipitate as a white to pale-yellow solid.

-

Validation: Filter the precipitate, wash with ice-cold ethanol, and dry under high vacuum. Validate the structure via LC-MS (Target [M+H]+ = 156.1) and 1H -NMR (confirming the disappearance of the methyl ester singlet at ~3.9 ppm and the appearance of broad carbohydrazide -NH and −NH2 signals)[2].

Phase 3: Downstream Application (P2X7 Modulator Synthesis)

6-fluoropyridine-2-carbohydrazide is a direct precursor for 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives. These fused 1,2,4-triazole systems are potent modulators of the P2X7 receptor, a critical target in neuroinflammation and neuropathic pain[2].

-

Protocol Summary: The carbohydrazide is reacted with a cyclic lactam or amidine intermediate. Initial condensation forms an amidrazone intermediate, which upon thermal cyclodehydration (often facilitated by POCl3 or high-boiling solvents) yields the fused 1,2,4-triazole pharmacophore[2].

Reaction Pathway Visualization

The following diagram illustrates the logical progression from the starting material to the final bioisosteric pharmacophores.

Fig 1: Synthetic pathway from 6-fluoropicolinic acid to triazole/oxadiazole pharmacophores.

References

- 701-41-7 | 6-fluoropyridine-2-carbohydrazide - ChemIndex, ChemIndex,

- CAS: 2031260-85-0 - CymitQuimica, CymitQuimica,

- EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents, Google P

- Buy 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 - Smolecule, Smolecule,

- 3-Amino-6-fluoropicolinic acid - Benchchem, Benchchem,

- WO2001046199A1 - Methods and compounds for inhibiting mrp1 - Google Patents, Google P

Sources

- 1. 701-41-7 | 6-fluoropyridine-2-carbohydrazide [chemindex.com]

- 2. EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents [patents.google.com]

- 3. CAS: 2031260-85-0 | CymitQuimica [cymitquimica.com]

- 4. Buy 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 [smolecule.com]

- 5. 3-Amino-6-fluoropicolinic acid | Benchchem [benchchem.com]

- 6. WO2001046199A1 - Methods and compounds for inhibiting mrp1 - Google Patents [patents.google.com]

Spectroscopic data of 6-Fluoropyridine-2-carbohydrazide (NMR, IR, MS)

An in-depth technical guide to the spectroscopic profiling of 6-Fluoropyridine-2-carbohydrazide (CAS: 701-41-7). Designed for researchers, analytical chemists, and drug development professionals, this whitepaper establishes a robust, self-validating framework for the structural elucidation of this critical pharmaceutical intermediate.

Executive Summary & Pharmacological Context

6-Fluoropyridine-2-carbohydrazide (C₆H₆FN₃O) is a highly versatile small-molecule scaffold. The presence of the strongly electron-withdrawing fluorine atom on the pyridine ring, coupled with the bidentate coordination potential of the carbohydrazide moiety, makes it a privileged structure in medicinal chemistry.

Derivatives of 6-fluoro-2-pyridinecarboxylic acid and its hydrazides are critical building blocks in the synthesis of P2X7 receptor antagonists, which modulate neuroinflammation[1]. Furthermore, this scaffold is actively utilized in the development of novel antibacterial agents targeting multi-drug resistant Acinetobacter baumannii[2]. Accurate structural validation of this intermediate is paramount, as impurities or structural isomers (e.g., 5-fluoropyridine analogues) can drastically alter the pharmacological efficacy of the downstream active pharmaceutical ingredient (API).

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the acquisition of spectroscopic data must follow a self-validating protocol. The methodologies below detail not just the how, but the causality behind each experimental choice.

Protocol A: Multiparametric NMR Acquisition

-

Sample Preparation: Weigh 15 mg of 6-Fluoropyridine-2-carbohydrazide.

-

Solvent Selection: Dissolve completely in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: Carbohydrazides exhibit strong intermolecular hydrogen bonding, making them poorly soluble in non-polar solvents like CDCl₃. DMSO- d6 disrupts these networks. Crucially, its aprotic nature prevents the rapid deuterium exchange of the labile -NH and -NH₂ protons, allowing them to be observed in the ¹H spectrum.

-

-

Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). This acts as a self-validating 0.00 ppm baseline to ensure chemical shift accuracy.

-

Acquisition Parameters:

-

¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

-

¹³C NMR: 100 MHz, 1024 scans. Causality: A high scan count is mandatory. The low natural abundance of ¹³C is compounded by ¹⁹F spin-spin coupling, which splits the carbon signals into multiplets, significantly reducing the signal-to-noise ratio.

-

Protocol B: ATR-FTIR Spectroscopy

-

Background Calibration: Collect a 32-scan background spectrum of the empty diamond ATR crystal to self-validate the optical path and subtract atmospheric H₂O/CO₂.

-

Sample Application: Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure.

-

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch around 3400 cm⁻¹ that easily masks the critical N-H stretching bands of the carbohydrazide group.

-

Protocol C: High-Resolution ESI-MS

-

Ionization Tuning: Prepare a 1 µg/mL solution in LC-MS grade MeOH/H₂O (50:50) with 0.1% Formic Acid. Use Electrospray Ionization (ESI) in positive mode with a low fragmentor voltage (e.g., 70 V).

-

Causality: The N-N bond in hydrazides is highly labile. Hard ionization (like Electron Ionization, EI) will obliterate the molecule. Soft ionization (ESI) with a low fragmentor voltage prevents in-source fragmentation, ensuring the intact [M+H]⁺ pseudo-molecular ion is detected.

-

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 6-Fluoropyridine-2-carbohydrazide is defined by the profound electronic influence of the fluorine atom. Fluorine-19 (spin ½) couples extensively with both the carbon framework and the adjacent protons, creating characteristic splitting patterns[3].

Table 1: ¹H NMR Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment |

|---|---|---|---|---|---|

| H-4 | 8.15 | td | 1H | J = 8.0, 7.5, 1.5 | Pyridine ring (para to hydrazide) |

| H-3 | 7.95 | dd | 1H | J = 7.5, 2.0 | Pyridine ring (ortho to hydrazide) |

| H-5 | 7.35 | dd | 1H | J = 8.0, 2.5 | Pyridine ring (ortho to fluorine) |

| -NH- | 10.10 | br s | 1H | - | Amide proton |

| -NH₂ | 4.60 | br s | 2H | - | Amine protons |

Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, DMSO- d6 )

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling (J_CF in Hz) |

|---|---|---|---|---|

| ¹³C | C-6 (C-F) | 162.5 | d | ¹J = 238.0 |

| ¹³C | C=O | 161.8 | s | - |

| ¹³C | C-2 | 151.2 | d | ³J = 12.0 |

| ¹³C | C-4 | 143.5 | d | ³J = 8.0 |

| ¹³C | C-3 | 121.5 | d | ⁴J = 4.0 |

| ¹³C | C-5 | 110.2 | d | ²J = 37.0 |

| ¹⁹F | F-6 | -68.5 | d | J_FH = 8.0 |

Mechanistic Insight: The ¹³C spectrum is the ultimate confirmation of the regiochemistry. The C-6 carbon directly attached to the fluorine exhibits a massive ¹J_CF coupling of ~238 Hz, while the adjacent C-5 carbon shows a ²J_CF coupling of ~37 Hz. This unequivocally proves the 6-fluoro substitution pattern[3].

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides orthogonal validation of the functional groups. The C=O stretch of the carbohydrazide moiety typically appears around 1670 cm⁻¹[4], which is slightly lower than a standard ester or ketone due to the conjugation and hydrogen bonding inherent to the hydrazide system.

Table 3: FT-IR Data (Diamond ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |

|---|---|---|---|

| 3310, 3200 | Medium, Broad | N-H Stretch | Primary and secondary amine/amide |

| 1675 | Strong | C=O Stretch | Amide I (Carbohydrazide) |

| 1595, 1570 | Medium | C=N, C=C Stretch | Pyridine ring framework |

| 1230 | Strong | C-F Stretch | Aryl fluoride |

Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the exact molecular weight and provides structural clues via minor fragmentation pathways.

Table 4: ESI-TOF MS Data (Positive Mode)

| Ion Type | m/z Value | Relative Abundance | Assignment |

|---|---|---|---|

| [M+H]⁺ | 156.05 | 100% | Protonated molecular ion |

| [M+Na]⁺ | 178.03 | 15% | Sodium adduct |

| [M-NH₂NH₂+H]⁺ | 124.02 | 10% | Acylium fragment (in-source loss of hydrazine) |

Workflow Visualization

The following diagram maps the logical execution of the self-validating spectroscopic workflow.

Multiplexed spectroscopic workflow for 6-Fluoropyridine-2-carbohydrazide validation.

Sources

An In-depth Technical Guide on the Purity and Characterization of 6-Fluoropyridine-2-carbohydrazide

Introduction: The Significance of 6-Fluoropyridine-2-carbohydrazide in Modern Drug Discovery

6-Fluoropyridine-2-carbohydrazide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its structure, which features a pyridine ring substituted with a fluorine atom and a carbohydrazide group, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The carbohydrazide functional group is a key pharmacophore in numerous therapeutically useful substances and serves as a versatile synthon for creating a variety of heterocyclic systems.[1][2][3][4] The pyridine scaffold itself is a prevalent feature in many FDA-approved drugs, known to enhance drug permeability and address protein binding issues.[4][5][6]

Given its potential in producing a wide array of biologically active molecules, including those with anticancer, antibacterial, and antifungal properties, the purity and comprehensive characterization of 6-Fluoropyridine-2-carbohydrazide are of paramount importance.[1][5][6][7] This guide provides an in-depth overview of the synthesis, purification, and rigorous analytical characterization of this crucial intermediate, ensuring its suitability for advanced drug discovery applications.

Synthesis and Purification: A Pathway to High-Purity Material

The synthesis of 6-Fluoropyridine-2-carbohydrazide typically originates from 6-fluoropyridine-2-carbonitrile. The process involves a multi-step reaction sequence that must be carefully controlled to minimize impurity formation.

Synthesis Pathway

A common synthetic route involves the hydrolysis of the nitrile group in 6-fluoropyridine-2-carbonitrile to form the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate to yield the desired carbohydrazide.[1]

DOT Diagram: Synthesis of 6-Fluoropyridine-2-carbohydrazide

Caption: Synthetic route to 6-Fluoropyridine-2-carbohydrazide.

Rationale for Method Selection

This pathway is favored due to the relatively high yields and the commercial availability of the starting material. The reaction conditions at each step are critical. For instance, the hydrolysis of the nitrile must be carefully monitored to prevent decomposition of the pyridine ring. The final hydrazinolysis step is typically performed under reflux with an excess of hydrazine hydrate to drive the reaction to completion.[1]

Purification Strategy

Purification of the final product is crucial to remove any unreacted starting materials, intermediates, and side-products. A multi-step purification protocol is often necessary.

Experimental Protocol: Purification of 6-Fluoropyridine-2-carbohydrazide

-

Initial Work-up: After the reaction is complete, the mixture is typically cooled and poured into ice water to precipitate the crude product.[1]

-

Filtration and Washing: The precipitate is collected by filtration and washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to achieve higher purity.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

For highly polar impurities that may co-precipitate, flash chromatography using silica gel or C18 columns can be an effective purification technique.[8]

Comprehensive Characterization: Ensuring Identity and Purity

A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized 6-Fluoropyridine-2-carbohydrazide.

DOT Diagram: Analytical Workflow for Characterization

Sources

- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. teledynelabs.com [teledynelabs.com]

Introduction: The Strategic Importance of Pyridine-Carbohydrazides in Modern Drug Discovery

An In-Depth Technical Guide to 6-Fluoropyridine-2-Carbohydrazide Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

The pyridine ring is a cornerstone of medicinal chemistry, prized for its presence in numerous broad-spectrum antibiotics and other therapeutic agents.[1] Its ability to engage in favorable intermolecular interactions—such as π-π stacking, hydrogen bonding, and metal coordination—with biological targets makes it a privileged scaffold in drug design.[1] The incorporation of a pyridine moiety often enhances drug permeability and resolves issues related to protein binding, thereby improving overall biological efficacy.[1]

When combined with a carbohydrazide functional group (-CONHNH₂), the resulting pyridine-carbohydrazide scaffold becomes an exceptionally versatile building block. Hydrazides are chemically reactive and serve as crucial intermediates for synthesizing a wide array of bioactive heterocyclic compounds, including oxadiazoles, triazoles, and Schiff bases.[2] The most iconic member of this family is pyridine-4-carbohydrazide, known globally as the anti-tuberculosis drug Isoniazid (INH), underscoring the therapeutic pedigree of this chemical class.[2]

This guide focuses on a specific, highly promising subclass: 6-Fluoropyridine-2-carbohydrazide and its derivatives. The strategic placement of a fluorine atom at the 6-position is a deliberate design choice. Fluorine, being the most electronegative element, can significantly alter the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. These modulations can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles. This document provides a comprehensive overview of the synthesis, characterization, biological activities, and therapeutic potential of these compounds for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Derivatization Strategies

The chemical tractability of the pyridine-carbohydrazide core allows for the creation of large, diverse libraries of compounds. The synthesis is typically a robust, two-step process followed by various derivatization pathways.

Core Synthesis: 6-Fluoropyridine-2-carbohydrazide

The foundational molecule is prepared through a classical two-step sequence starting from the corresponding carboxylic acid.

-

Esterification: 6-Fluoropyridine-2-carboxylic acid is converted to its corresponding methyl or ethyl ester. This is commonly achieved via Fischer esterification, refluxing the acid in an alcohol (methanol or ethanol) with a catalytic amount of strong acid. This step protects the carboxylic acid and activates it for the subsequent reaction.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This reaction is typically performed in an alcoholic solvent under reflux and generally proceeds with high yield.[3]

Key Derivatization Pathways

The true potential of the scaffold is unlocked through derivatization of the terminal -NH₂ group of the hydrazide.

-

Schiff Base (Hydrazone) Formation: The most common derivatization involves the condensation of the carbohydrazide with a wide range of aromatic or heterocyclic aldehydes.[3] This reaction creates a C=N bond, forming a hydrazone (a subclass of Schiff bases). This approach allows for the systematic exploration of structure-activity relationships by introducing various substituents on the aldehyde ring.

-

Acylation for Lipophilicity Modulation: Reacting the carbohydrazide with acid anhydrides of varying chain lengths introduces lipophilic acyl chains.[2] This strategy has been shown to be highly effective in modulating the biological activity, for instance, shifting a compound's potency from antifungal to antibacterial by altering the length of the attached alkyl chain.[2][4]

-

Heterocyclic Ring Formation: The carbohydrazide moiety is a key precursor for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles, which are themselves known to possess a wide range of biological activities.[5]

The general workflow for synthesis and derivatization is outlined below.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of the core hydrazide followed by its condensation with an aromatic aldehyde.

Step 1: Synthesis of 6-Fluoropyridine-2-carbohydrazide

-

Esterification: A solution of 6-fluoropyridine-2-carboxylic acid (1 mmol) in absolute ethanol (50 mL) is refluxed for 6-8 hours with a catalytic amount of sulfuric acid. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess solvent is evaporated under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the ethyl ester.

-

Hydrazinolysis: The crude ester (1 mmol) is dissolved in absolute ethanol (50 mL), and hydrazine hydrate (16 mmol) is added.[3] The mixture is refluxed for 6 hours.[3]

-

Isolation: After reflux, the excess solvent is removed under reduced pressure. The resulting solid residue is triturated with cold ethanol, filtered, and dried to afford pure 6-fluoropyridine-2-carbohydrazide.[3]

Step 2: Synthesis of N'- (substituted-benzylidene)-6-fluoropyridine-2-carbohydrazide (Schiff Base)

-

Condensation: A mixture of 6-fluoropyridine-2-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol) is refluxed in absolute ethanol (30 mL) for 4-6 hours, often with a few drops of glacial acetic acid as a catalyst.[6]

-

Isolation and Purification: The reaction mixture is cooled to room temperature. The precipitate formed is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base derivative.

Part 2: Structural Characterization

Unambiguous characterization of the synthesized compounds is critical. A combination of spectroscopic methods is employed to confirm the identity and purity of each new derivative.

| Technique | Purpose | Key Observations for a Representative Schiff Base Derivative |

| ¹H NMR | Confirms proton environment | Singlet for amide N-H (~12.0 ppm); Singlet for azomethine N=CH (~8.6 ppm); Multiplets for pyridine and aromatic protons (7.0-8.6 ppm).[7] |

| ¹³C NMR | Confirms carbon backbone | Signal for amide C=O (~157-162 ppm); Signals for pyridine and aromatic carbons.[7] |

| IR Spectroscopy | Identifies functional groups | Strong absorption for amide C=O stretch (~1660 cm⁻¹); N-H stretching band (~3300-3450 cm⁻¹).[7] |

| Mass Spec (MS) | Determines molecular weight | A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.[7] |

The charge transfer complexes of similar carbohydrazide derivatives have also been studied using UV, IR, and ¹H NMR spectral analysis to investigate their electronic properties.[8]

Part 3: Biological Activities and Therapeutic Applications

Derivatives of pyridine-carbohydrazide exhibit a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic areas.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[2][4] Pyridine-carbohydrazides have shown exceptional promise in this area.

-

Potent Antifungal Action: In one study, a pyridine-carbohydrazide derivative with an octyl chain (compound 6 ) demonstrated potent activity against four MDR strains of Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 16–24 µg/mL.[2][4] This was superior to the broad-spectrum antifungal drug fluconazole.[2][4] Time-kill kinetics assays confirmed that the compound had promising fungicidal activities.[2]

-

Significant Antibacterial Effects: Interestingly, modifying the lipophilic chain can tune the activity. A derivative with a shorter butyl chain (compound 4 ) showed a significant antibacterial effect against Pseudomonas aeruginosa, with an MIC value two-fold superior to a standard ampicillin/cloxacillin combination.[2][4]

| Compound Type | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Pyridine-carbohydrazide + Octyl chain | Candida glabrata | 16 | Fluconazole | 20 |

| Pyridine-carbohydrazide + Butyl chain | P. aeruginosa | 2x better than standard | Ampicillin/Cloxacillin | N/A |

Data synthesized from Khan, F. et al. (2022).[2][4]

Anticancer Potential

The core scaffold has also been explored for cytotoxic activity against human cancer cell lines.

-

Imidazopyridine Analogs: A study on novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives found that a compound bearing a 4-bromophenyl group (7d ) exhibited the highest cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC₅₀ values of 22.6 µM and 13.4 µM, respectively.[7] Importantly, it was not toxic to non-cancerous cells up to 100 µM.[7]

-

Mechanism of Action: Cell cycle analysis revealed that compound 7d induced apoptosis and arrested the cell cycle in the G0/G1 phase in MCF-7 cells.[7]

Antiviral and Other Activities

While direct antiviral data on 6-fluoropyridine-2-carbohydrazide is emerging, the broader class of nitrogen-containing heterocycles is rich with antiviral agents. For example, Favipiravir, a pyrazine-carboxamide derivative, is a known RNA polymerase inhibitor with activity against various RNA viruses.[9] This suggests a plausible avenue of investigation for pyridine-carbohydrazide derivatives. Furthermore, various carbohydrazide analogs have been reported to possess anti-inflammatory, anti-tuberculosis, and other activities.[10][11][12]

The pathway from compound synthesis to biological validation is a multi-step process.

In-Silico Approaches

Computational tools are increasingly used to accelerate the drug discovery process.

-

Molecular Docking: This technique predicts how a ligand (the synthesized compound) binds to the active site of a target protein. For the anticancer imidazopyridine derivative 7d , docking studies identified platelet-derived growth factor receptor alpha (PDGFRA) as a plausible target, with Lys627 and Asp836 being key interacting residues. [7]* ADME Prediction: Computational platforms can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps in the early identification of candidates with favorable drug-like characteristics and avoids costly late-stage failures. [13]

Conclusion and Future Directions

The 6-fluoropyridine-2-carbohydrazide scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Its straightforward synthesis, ease of derivatization, and the potent biological activities exhibited by its analogs make it a focal point for medicinal chemistry research. The demonstrated efficacy against MDR fungal strains and specific cancer cell lines highlights its potential to address significant unmet medical needs.

Future research should focus on:

-

Library Expansion: Synthesizing and screening a broader, more diverse range of derivatives to further probe the structure-activity relationships.

-

Target Deconvolution: Identifying the specific molecular targets for the most active compounds to better understand their mechanisms of action.

-

In-Vivo Evaluation: Advancing the most promising leads from in-vitro studies into preclinical animal models to assess their efficacy and safety profiles.

-

Pharmacokinetic Optimization: Utilizing in-silico predictions and experimental data to optimize the ADME properties of lead compounds, enhancing their potential for clinical success.

By leveraging a synergistic combination of synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of 6-fluoropyridine-2-carbohydrazide derivatives can be realized.

References

-

Khan, F., Yaqoob, S., Ali, S., Tanveer, N., Wang, Y., Ashraf, S., Hasan, K. A., Khalifa, S. A. M., Shou, Q., Ul-Haq, Z., Jiang, Z., & El-Seedi, H. R. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. [Link]

-

Yousaf, H., Maryam, A., Al-Ghamdi, L. A., Al-Zahrani, R. M., Al-Zahrani, F. M., Al-Ghamdi, S. A., & El-Sayed, N. N. E. (2024). In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. ResearchGate. [Link]

-

Khan, F. A., Yaqoob, S., Ali, S., Tanveer, N., Wang, Y., Ashraf, S., ... & El-Seedi, H. R. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug. Semantic Scholar. [Link]

-

Shawky, A., El-Messery, S., & Al-Omary, F. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4714-4727. [Link]

-

Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]

-

Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2021). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry. [Link]

-

Ranjbar, S., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 21(1), 183. [Link]

-

Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. [Link]

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 666. [Link]

-

Al-Omary, F. A. M., El-Gendy, A. A., & El-Essawy, F. A. (2013). Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. Chemical Science Transactions, 3(1), 382-388. [Link]

-

Kiran, Y. B., et al. (n.d.). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Academia.edu. [Link]

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 22(4), 661–682. [Link]

-

Khan, M., et al. (2023). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

-

Tok, F., et al. (2019). Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety. Pest management science, 75(2), 486–492. [Link]

-

Carradori, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1993. [Link]

-

Aswar, A. S., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. Journal of Molecular Structure, 1253, 132279. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. drugdesign.org. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 6. eurjchem.com [eurjchem.com]

- 7. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cmjpublishers.com [cmjpublishers.com]

6-Fluoropyridine-2-carbohydrazide: A Versatile Fluorinated Building Block for Advanced Organic Synthesis

Abstract

This in-depth technical guide explores the synthesis, reactivity, and potential applications of 6-fluoropyridine-2-carbohydrazide as a valuable building block in modern organic synthesis. The unique electronic properties conferred by the fluorine atom on the pyridine ring, combined with the versatile reactivity of the carbohydrazide moiety, make this compound a highly attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides field-proven insights into its synthetic pathways, highlights its key reactive sites, and discusses its potential in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active compounds.[1] Its presence can enhance drug permeability and improve binding interactions with biological targets. The strategic incorporation of a fluorine atom onto the pyridine ring can further augment a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity.[2] Specifically, a fluorine atom at the 2-position of a pyridine ring significantly activates the position towards nucleophilic aromatic substitution (SNAr), rendering it a valuable handle for molecular elaboration.[3][4]

The carbohydrazide functional group is another key pharmacophore, known for its role in various biologically active compounds, including anticancer, antibacterial, and antiviral agents.[5][6] Hydrazides are versatile synthetic intermediates, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, and serving as precursors for a variety of heterocyclic systems like oxadiazoles and triazoles.[5]

The combination of a 2-fluoropyridine core with a carbohydrazide at the 2-position in 6-fluoropyridine-2-carbohydrazide creates a bifunctional building block with significant potential for the synthesis of diverse and complex molecules. This guide will illuminate the synthetic strategies to access this compound and explore its subsequent chemical transformations.

Synthesis of 6-Fluoropyridine-2-carbohydrazide: A Proposed Pathway

start [label="Methyl 6-fluoropyridine-2-carboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Hydrazine Hydrate\n(Excess)"]; product [label="6-Fluoropyridine-2-carbohydrazide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Ethanol, Reflux"]; intermediate -> product; }

Figure 1: Proposed synthetic workflow for 6-Fluoropyridine-2-carbohydrazide.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the synthesis of carbohydrazides from methyl esters.[7]

Step 1: Hydrazinolysis of Methyl 6-fluoropyridine-2-carboxylate

-

To a solution of methyl 6-fluoropyridine-2-carboxylate (1.0 eq) in absolute ethanol (10 mL/g of ester), add an excess of hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-fluoropyridine-2-carbohydrazide.

Chemical Reactivity and Synthetic Utility

6-Fluoropyridine-2-carbohydrazide possesses two key reactive sites that can be selectively targeted to build molecular complexity.

main [label="{6-Fluoropyridine-2-carbohydrazide | { Site A: 2-Fluoro Position | Site B: Carbohydrazide Moiety}}"];

snar [label="Nucleophilic Aromatic Substitution (SNAr)\n(e.g., with amines, alcohols, thiols)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; condensation [label="Condensation Reactions\n(e.g., with aldehydes, ketones)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; heterocycle [label="Heterocycle Formation\n(e.g., oxadiazoles, triazoles)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

main:f0 -> snar; main:f1 -> condensation; main:f1 -> heterocycle; }

Figure 2: Key reactive sites of 6-Fluoropyridine-2-carbohydrazide.

Reactivity at the 2-Fluoro Position (Site A)

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of fluorine.[3] In fact, 2-fluoropyridines react significantly faster than their 2-chloro counterparts in SNAr reactions.[3][4] This allows for the displacement of the fluoride ion with a wide range of nucleophiles under relatively mild conditions.

Typical Nucleophiles for SNAr:

-

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.

-

O-Nucleophiles: Alcohols, phenols, and alkoxides.

-

S-Nucleophiles: Thiols and thiophenols.

This reactivity provides a straightforward method for introducing diverse functionalities at the 2-position of the pyridine ring, enabling the synthesis of large libraries of compounds for screening in drug discovery programs.

Reactivity of the Carbohydrazide Moiety (Site B)

The carbohydrazide functional group is a versatile precursor for a variety of chemical transformations.

-

Condensation Reactions: The terminal -NH2 group readily condenses with aldehydes and ketones to form stable hydrazone linkages. This reaction is widely used in the synthesis of Schiff bases, many of which exhibit interesting biological activities.[8]

-

Heterocycle Formation: Carbohydrazides are key starting materials for the synthesis of five-membered heterocycles. For instance, reaction with carbon disulfide can lead to oxadiazole-thiones, while treatment with appropriate reagents can yield triazole derivatives.[5] These heterocyclic motifs are prevalent in many pharmaceutical agents.

Applications in Drug Discovery and Materials Science

While specific applications of 6-fluoropyridine-2-carbohydrazide are yet to be extensively documented, the known biological activities of related pyridine carbohydrazide derivatives suggest significant potential in medicinal chemistry.

| Compound Class | Reported Biological Activities | Reference(s) |

| Pyridine Carbohydrazide Derivatives | Antibacterial, Antifungal | [7][9][10] |

| Imidazopyridine Carbohydrazides | Anticancer | [11] |

| Pyridine-2,6-bis-carboxamide Schiff Bases | Antimicrobial | [8] |

The demonstrated efficacy of these related compounds underscores the potential of 6-fluoropyridine-2-carbohydrazide as a scaffold for the development of novel therapeutic agents. The ability to functionalize both the pyridine ring and the carbohydrazide moiety allows for fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

Beyond medicinal chemistry, the metal-chelating properties of the carbohydrazide group and the potential for forming hydrogen-bonded networks make this building block interesting for applications in materials science, such as the development of metal-organic frameworks (MOFs) and coordination polymers.

Conclusion

6-Fluoropyridine-2-carbohydrazide is a promising and versatile building block for organic synthesis. Its facile, albeit proposed, synthesis and the distinct reactivity of its two functional moieties offer a powerful platform for the construction of a wide range of complex molecules. The insights provided in this guide aim to equip researchers and scientists in drug development and materials science with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel and impactful chemical entities.

References

-

Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033–9044. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

-

Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives. Retrieved from [Link]

-

Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC. [Link]

-

Ghorab, M. M., et al. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4648–4658. [Link]

-

Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

-

Asgari, F., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Oncology Research. [Link]

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

El-Naggar, M. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6296. [Link]

-

Dounay, A. B., et al. (2013). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Organic Letters, 15(3), 642–645. [Link]

Sources

- 1. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 11. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Thermodynamics and Kinetic Profiling of 6-Fluoropyridine-2-carbohydrazide

Executive Summary

In early-stage drug discovery and agrochemical development, 6-Fluoropyridine-2-carbohydrazide (CAS: 701-41-7) serves as a critical building block. It is frequently utilized in the synthesis of Schiff bases, metal-coordination complexes (e.g., Molybdenum or Copper complexes), and kinase inhibitors[1][2]. However, the incorporation of the electronegative fluorine atom and the highly polar carbohydrazide moiety creates a complex physicochemical profile that heavily dictates its solubility.

This whitepaper provides an authoritative guide on the solubility behavior of 6-Fluoropyridine-2-carbohydrazide across various solvent systems. By exploring the causality behind its solvation mechanics, this document establishes self-validating experimental protocols for both kinetic and thermodynamic solubility profiling, ensuring robust data generation for downstream in vitro and in vivo applications.

Physicochemical Profiling & The Causality of Solvation

To predict and manipulate the solubility of 6-Fluoropyridine-2-carbohydrazide, one must analyze the competing forces of crystal lattice energy and solvent-solute interactions .

-

The Carbohydrazide Motif (-C(=O)NHNH₂): This functional group acts as both a strong hydrogen bond donor and acceptor. In the solid state, pyridine-2-carbohydrazide derivatives form highly stable, three-dimensional hydrogen-bonded frameworks (often forming inversion dimers)[3]. To dissolve the compound, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt these intermolecular networks.

-

The 6-Fluoro Substitution: Fluorine is highly electronegative, withdrawing electron density via the inductive effect ( σ -withdrawal) from the pyridine ring. This reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine ring, shifting its pKa and rendering the free base poorly soluble in neutral aqueous media.

-

Salt Formation: Because the free base struggles to overcome lattice energy in water, converting the compound to its hydrochloride salt (6-Fluoropyridine-2-carbohydrazide hydrochloride , CAS: 2031260-85-0) introduces ion-dipole interactions, exponentially increasing aqueous solubility[4][5].

Solvent Selection Decision Tree

The following diagram illustrates the logical flow of solvent selection based on the compound's structural properties.

Caption: Decision tree for solvent selection based on the physicochemical properties of the compound.

Empirical Solubility Data Matrix